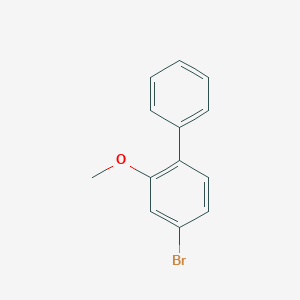

4-溴-2-甲氧基联苯

描述

- 4-Bromo-2-methoxybiphenyl is a compound of interest in various scientific studies, particularly in the fields of organic chemistry and materials science.

Synthesis Analysis

- There is a study on the synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, which was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding a 84% yield (Guzei et al., 2010).

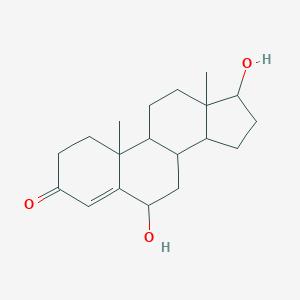

Molecular Structure Analysis

- The molecular structure of related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid shows the methoxy group being almost coplanar with the phenyl ring and the acetic acid substituent tilted relative to the ring, indicating electron-withdrawing properties of the Br atom (Guzei et al., 2010).

Chemical Reactions and Properties

- Studies on similar bromo-methoxyphenyl compounds have explored their potential in forming various chemical structures and exhibiting interesting chemical properties, such as photoinduced polymerization (Shen et al., 2015).

Physical Properties Analysis

- The physical properties of these compounds can be understood through studies like crystallographic analyses, which reveal details about bond angles, molecular conformations, and intermolecular interactions (Guzei et al., 2010).

科学研究应用

EZH2 Inhibition in Leukemia: 它被确定为潜在的EZH2抑制剂,在人类白血病U937细胞中诱导显著的细胞死亡和部分粒细胞分化。这表明它在白血病治疗中的潜在用途 (Valente et al., 2012)。

Photodynamic Therapy for Cancer: 由于良好的荧光特性和高单线态氧量子产率,它在光动力疗法中表现出作为II型光敏剂的潜力,这可能有益于癌症治疗 (Pişkin et al., 2020)。

Synthesis of Liquid Crystal Display Materials: 在液晶显示材料的合成中,一个关键中间体是4-溴-4'-羟基联苯 (Ren Guo-du, 2001)。

Molecular Electronics: 作为寡(苯乙烯乙炔)和寡(苯乙烯乙炔)导线的前体,它在分子电子学中发挥作用 (Stuhr-Hansen et al., 2005)。

Regioselective Synthesis in Organic Chemistry: 与DMAP结合,它被用于高跨环应变的中等大小溴/碘内酯和溴氧杂环庚烷的区域选择性合成 (Verma et al., 2016)。

In Vivo Metabolism Studies: 大鼠体内对4-溴-2,5-二甲氧基苯乙胺(2C-B)的代谢导致各种尿液代谢物 (Kanamori et al., 2002)。

Antiviral Research: 衍生物对DNA病毒的抑制活性较差,但在细胞培养中明显抑制逆转录病毒复制 (Hocková et al., 2003)。

Anticancer Properties: 一种新型溴酚衍生物BOS-102展示出优秀的抗癌活性,表明其作为抗癌药物的潜力 (Guo et al., 2018)。

Antimicrobial Activities: 某些4-(4-溴-1-羟基萘基)化合物具有出色的抗微生物活性 (Sherekar et al., 2021)。

Mutagenicity Studies: 4-溴联苯对沙门氏菌TA 1538具有高度诱变性,需要与肝微粒体代谢才能发挥这种活性 (Kohli et al., 1978)。

Anticonvulsant Activity: 化合物4i和4n,4-溴-2-甲氧基联苯的衍生物,显示出有希望的抗抽搐活性 (Vijaya Raj & Narayana, 2006)。

Metabolic Pathways in Rats: 研究表明,2C-B主要以代谢物形式存在于大鼠尿液中,表明特定的代谢途径 (Chen Erlian, 2009)。

Cytotoxicity and Microbial Studies: 某些衍生物对人类癌细胞系和微生物无活性 (Zhao et al., 2004)。

Disposition and Kinetic Profile Studies: 皮下给药后大鼠体内2C-B的排泄和动力学特征对评估其精神药物或毒性效应至关重要 (Rohanová et al., 2008)。

Fluorescent Azobenzenes: 可能与4-溴-2-甲氧基联苯相关的荧光偶氮苯可以作为活体组织的重要染料,并且对胚胎无毒 (Yoshino et al., 2010)。

细胞毒性和抗微生物活性:合成的噁唑酮类化合物对各种细菌和真菌菌株表现出细胞毒性和体外抗微生物活性(Rosca, 2020)。

细菌活性:从Rhodomela confervoides提取的化合物5对细菌具有最强的活性,最小抑制浓度(MIC)小于70微克/毫升(Xu et al., 2003)。

HPLC-MS/MS检测:开发了一种HPLC-MS/MS方法,用于检测和定量血清和尿液样品中的25B-NBOMe,表明其在法医和毒理学研究中的重要性(Poklis et al., 2014)。

腐蚀抑制:ATH,一种与4-溴-2-甲氧基联苯相关的化合物,在腐蚀环境中对轻钢的腐蚀具有优越的抑制效率(Al-amiery et al., 2020)。

安全和危害

The safety information for 4-Bromo-2-methoxybiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

属性

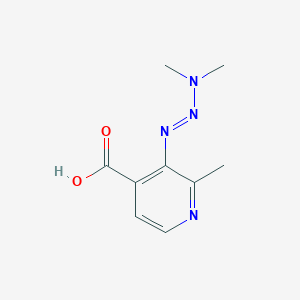

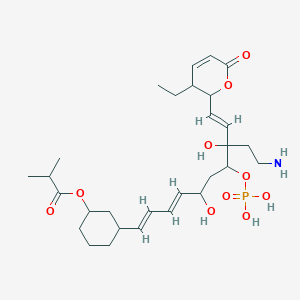

IUPAC Name |

4-bromo-2-methoxy-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREIJSSRWLYNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxybiphenyl | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)